molecular formula C28H28FN5O4 B1665289 2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 1032892-26-4

2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B1665289
M. Wt: 517.6 g/mol
InChI Key: HIWKGPKZDUQDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASN04885796 is a bioactive chemical.

Scientific Research Applications

Potential Therapeutic Applications

  • β3-Adrenergic Receptor Agonists : Compounds with a structure related to the given chemical have been studied for their potential as human β3-adrenergic receptor agonists, which could be useful in treating obesity and non-insulin dependent diabetes. These compounds have shown potent agonistic activity against β3-AR with functional selectivity over β1- and β2-ARs, alongside significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

  • Antitumor Activity : Derivatives of N-phenyl acetamide, a compound structurally similar to the given chemical, have been synthesized and evaluated for their antitumor activity. Some of these derivatives have shown considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Environmental Impact

  • Identification of Mutagens : In a study concerning river pollutants, derivatives of benzotriazole, similar to the given compound, were identified as major mutagens in water concentrates. These compounds could be produced from azo dyes during industrial processes in dyeing factories and released into rivers, posing environmental and health risks (Watanabe et al., 2006).

Anti-Inflammatory Activity

  • Novel Acetamides with Anti-Inflammatory Properties : Research on N-(3-chloro-4-fluorophenyl) acetamide derivatives has shown that certain compounds exhibit significant anti-inflammatory activity. This research suggests potential therapeutic applications for such compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Drug Development

  • A2B Receptor Antagonists : Studies on N-acetamide derivatives, similar to the given compound, have identified potential A2B receptor antagonists with good rodent pharmacokinetic properties. This research contributes to the development of new drug candidates (Cheung et al., 2010).

properties

CAS RN

1032892-26-4

Product Name

2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide

Molecular Formula

C28H28FN5O4

Molecular Weight

517.6 g/mol

IUPAC Name

2-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C28H28FN5O4/c1-37-22-14-12-21(13-15-22)34(26(35)18-33-25-7-3-2-6-24(25)31-32-33)27(19-8-10-20(29)11-9-19)28(36)30-17-23-5-4-16-38-23/h2-3,6-15,23,27H,4-5,16-18H2,1H3,(H,30,36)

InChI Key

HIWKGPKZDUQDKF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4

Canonical SMILES

COC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASN04885796;  AS N04885796;  AS-N04885796

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
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2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
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2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
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2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
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2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide

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